molecular formula C11H12FN3 B8814903 4-(2,4-dimethyl-1H-imidazol-1-yl)-3-fluoroaniline

4-(2,4-dimethyl-1H-imidazol-1-yl)-3-fluoroaniline

Cat. No. B8814903
M. Wt: 205.23 g/mol
InChI Key: NODRTLLNLVEDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethyl-1H-imidazol-1-yl)-3-fluoroaniline is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
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properties

Product Name

4-(2,4-dimethyl-1H-imidazol-1-yl)-3-fluoroaniline

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

4-(2,4-dimethylimidazol-1-yl)-3-fluoroaniline

InChI

InChI=1S/C11H12FN3/c1-7-6-15(8(2)14-7)11-4-3-9(13)5-10(11)12/h3-6H,13H2,1-2H3

InChI Key

NODRTLLNLVEDFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)C)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Step T (2): 10% Palladium on carbon (2.99 g, 2.81 mmol) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(2-fluoro-4-nitrophenyl)-2,4-dimethyl-1H-imidazole (6.6 g, 28.1 mmol) dissolved in methanol (150 mL). The flask was repeatedly evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. The vessel was subsequently purged with nitrogen gas. The crude reaction mixture was filtered through a short plug of diatomaceous earth (Celite®). The reaction vessel and Celite® were rinsed with fresh methanol. The combined filtrates were concentrated in vacuo. The residue was dried under high vacuum to afford 4-(2,4-dimethyl-1H-imidazol-1-yl)-3-fluoroaniline (6.02 g, quanitative yield) as a blackish/grey solid. LC-MS (M+H)+ 206.2. 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 7.00 (t, J=8.5 Hz, 1 H), 6.60 (s, 1 H), 6.43-6.53 (m, 2 H), 3.98 (br. s., 2 H), 2.16-2.28 (m, 6 H).
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